![molecular formula C19H42O3Si B12631002 Decyltris[(propan-2-yl)oxy]silane CAS No. 921605-16-5](/img/structure/B12631002.png)
Decyltris[(propan-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyltris[(propan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a decyl group attached to a silicon atom through three propan-2-yl groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decyltris[(propan-2-yl)oxy]silane typically involves the reaction of decyltrichlorosilane with isopropanol in the presence of a base. The reaction proceeds as follows: [ \text{Decyltrichlorosilane} + 3 \text{Isopropanol} \rightarrow \text{this compound} + 3 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Decyltris[(propan-2-yl)oxy]silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and isopropanol.
Condensation: Forms siloxane bonds through the elimination of isopropanol.
Substitution: Reacts with nucleophiles to replace the isopropoxy groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a catalyst such as hydrochloric acid.
Condensation: Often facilitated by heating or using a catalyst like titanium tetrachloride.
Substitution: Requires nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Produces silanols and isopropanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted silanes with various functional groups.
Applications De Recherche Scientifique
Decyltris[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible coatings.
Industry: Utilized in the production of water-repellent coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Decyltris[(propan-2-yl)oxy]silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions result in the creation of a stable, cross-linked network that imparts desirable properties such as hydrophobicity and chemical resistance. The molecular targets and pathways involved include the interaction of the silane with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Triisopropyl[(trimethylsilyl)ethynyl]silane
- Propargyloxytrimethylsilane
Uniqueness
Decyltris[(propan-2-yl)oxy]silane is unique due to its long decyl chain, which imparts enhanced hydrophobic properties compared to shorter-chain silanes. This makes it particularly useful in applications requiring water repellency and chemical resistance.
Propriétés
Numéro CAS |
921605-16-5 |
|---|---|
Formule moléculaire |
C19H42O3Si |
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
decyl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C19H42O3Si/c1-8-9-10-11-12-13-14-15-16-23(20-17(2)3,21-18(4)5)22-19(6)7/h17-19H,8-16H2,1-7H3 |
Clé InChI |
LILGYOCNANBWTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[Si](OC(C)C)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


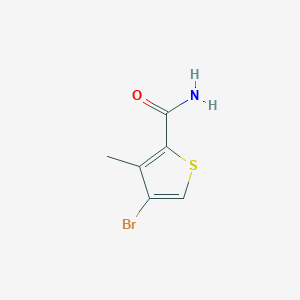
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide](/img/structure/B12630933.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-](/img/structure/B12630935.png)
![[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea](/img/structure/B12630941.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
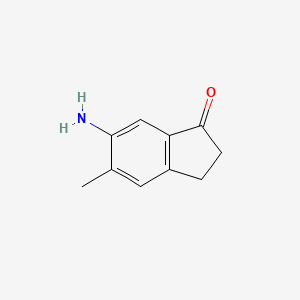
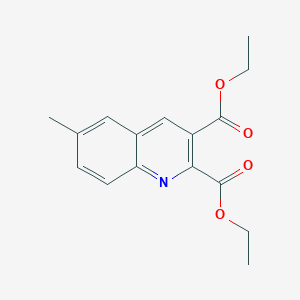
![2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol](/img/structure/B12630960.png)
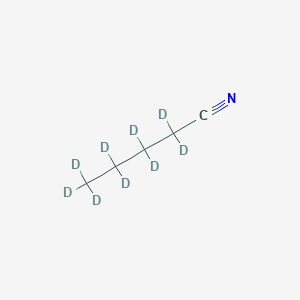
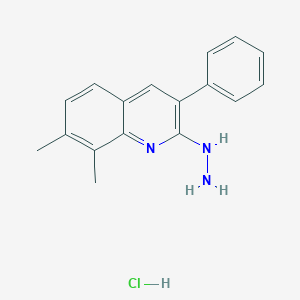
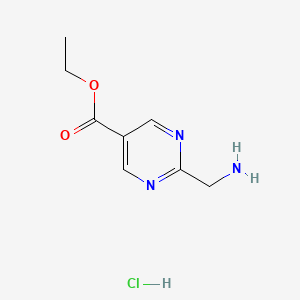
![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
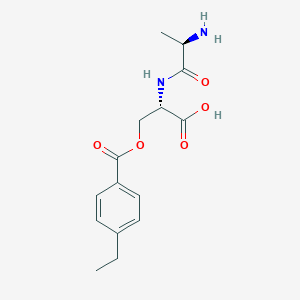
![1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B12630994.png)
